molecular formula C29H25ClN2O3 B11954626 Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853317-60-9

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B11954626
CAS No.: 853317-60-9
M. Wt: 485.0 g/mol
InChI Key: HPRIEPJNAXPFSL-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with the molecular formula C27H21ClN2O3. This compound is known for its unique structure, which includes a pyrrolo[1,2-A]benzimidazole core, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 4-benzyl-1-(4-methylbenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
  • Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
  • Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly affect their chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

CAS No.

853317-60-9

Molecular Formula

C29H25ClN2O3

Molecular Weight

485.0 g/mol

IUPAC Name

ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C29H25ClN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3

InChI Key

HPRIEPJNAXPFSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=C(C(=C3)C)C)CC5=CC=CC=C5

Origin of Product

United States

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